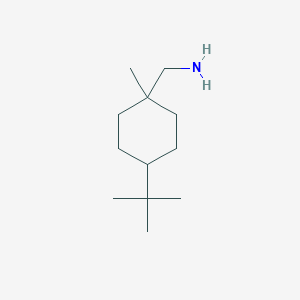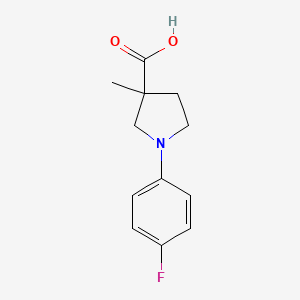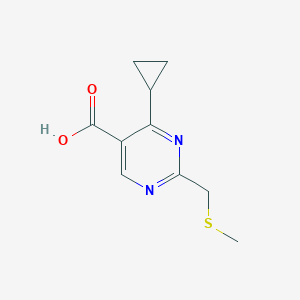
1-Methylcyclohexane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylcyclohexane-1-sulfonyl chloride is an organic compound with the molecular formula C7H13ClO2S It is a derivative of cyclohexane, where a methyl group and a sulfonyl chloride group are attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcyclohexane-1-sulfonyl chloride can be synthesized through the oxidation of thiol derivatives using reagents such as hydrogen peroxide and sulfuryl chloride. The reaction typically involves the conversion of 1-methylcyclohexane-1-thiol to the corresponding sulfonyl chloride .
Industrial Production Methods: In industrial settings, the production of sulfonyl chlorides often involves the use of chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: It can be further oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to the corresponding thiol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines and alcohols under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or nitric acid.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonic Acids: Formed from oxidation.
Thiols: Formed from reduction.
Scientific Research Applications
1-Methylcyclohexane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-methylcyclohexane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
- Cyclohexane-1-sulfonyl chloride
- 4-Methylcyclohexane-1-sulfonyl chloride
- 1-Methylcyclopropane-1-sulfonyl chloride
Uniqueness: 1-Methylcyclohexane-1-sulfonyl chloride is unique due to the presence of both a methyl group and a sulfonyl chloride group on the same carbon atom, which influences its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other sulfonyl chlorides and makes it a valuable compound in synthetic organic chemistry .
Properties
Molecular Formula |
C7H13ClO2S |
|---|---|
Molecular Weight |
196.70 g/mol |
IUPAC Name |
1-methylcyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClO2S/c1-7(11(8,9)10)5-3-2-4-6-7/h2-6H2,1H3 |
InChI Key |
KXHHIKQDDSOEHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



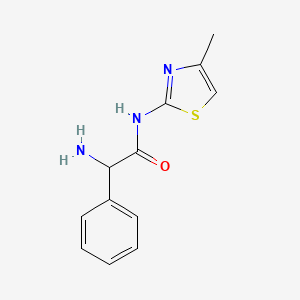
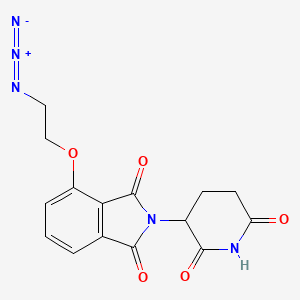
![1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride](/img/structure/B13536102.png)
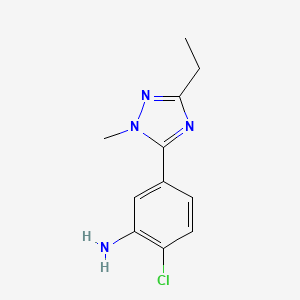
![Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate](/img/structure/B13536116.png)
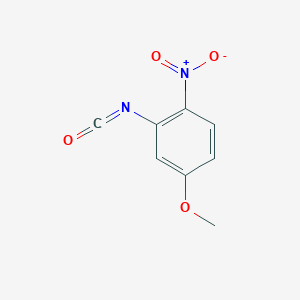
![Ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13536121.png)

